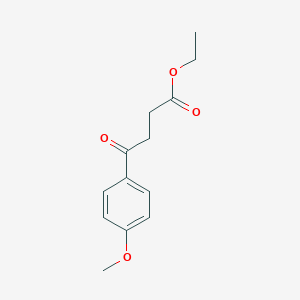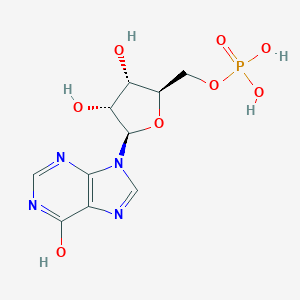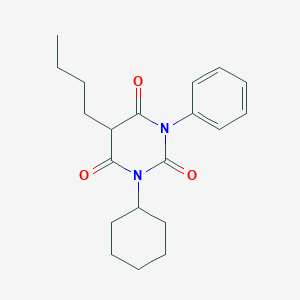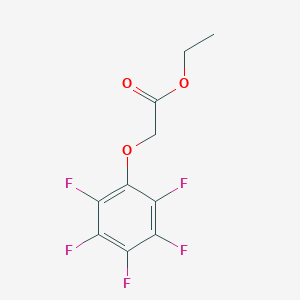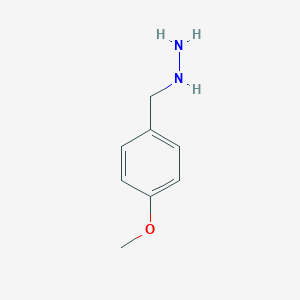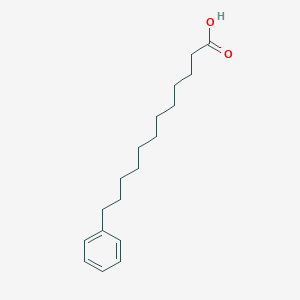
12-Phenyldodecanoic acid
Übersicht
Beschreibung
12-Phenyldodecanoic acid is a compound with the molecular formula C18H28O2 . It has a molecular weight of 276.4 g/mol . The compound is also known by other names such as Benzenedodecanoic acid, 12-Phenyllauric acid, and 12-Phenyl-dodecanoic acid .
Molecular Structure Analysis
The InChI string for 12-Phenyldodecanoic acid isInChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) . The canonical SMILES representation is C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O . Physical And Chemical Properties Analysis
12-Phenyldodecanoic acid has a density of 1.0±0.1 g/cm³ . Its boiling point is 415.4±14.0 °C at 760 mmHg . The compound has a molar refractivity of 83.7±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has 12 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Prebiotic Chemistry and Origin of Life
12-Phenyldodecanoic acid is a long-chain fatty acid that can form vesicles, which are theorized to have played a crucial role in the origin of life . These vesicles, also known as protocells, could enhance the chemical reaction-diffusion processes involved in abiogenesis . They can provide micro-environments for enhancing reaction-diffusion processes occurring in prebiotic cells .
2. UV Shield for Early Life
The vesicles formed by long-chain fatty acids like 12-Phenyldodecanoic acid could have provided early life with a shield from the destructive hard UV-C ionizing light . This light probably bathed Earth’s surface from before the origin of life and at least until 1200 million years after, until the formation of a protective ozone layer as a result of the evolution of oxygenic photosynthesis .
3. Energy Transduction
Amphiphilic membranes, like those formed by 12-Phenyldodecanoic acid, play a role in energy transduction . They can help in the regulated exchange of incoming and outgoing material, leading to the formation of gradients, which can be useful as energy sources .
4. Ion Transport
The amphiphilic membranes formed by 12-Phenyldodecanoic acid can also aid in ion transport . This is crucial for maintaining the balance of ions inside and outside the cell, which is essential for various cellular functions .
5. Concentration of Molecules
These membranes can concentrate molecules, thereby increasing reaction rates . This can be particularly useful in biochemical reactions where the concentration of reactants can influence the rate of reaction .
6. Research and Development
12-Phenyldodecanoic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s a versatile compound with a wide range of applications in scientific research .
Zukünftige Richtungen
A paper titled “Fatty Acid Vesicles as Hard UV-C Shields for Early Life” mentions 12-Phenyldodecanoic acid. The paper discusses the potential role of fatty acid vesicles, including those made from 12-Phenyldodecanoic acid, in protecting early life forms from UV-C light . This suggests that 12-Phenyldodecanoic acid and similar compounds could have interesting applications in studies of abiogenesis and the origins of life.
Eigenschaften
IUPAC Name |
12-phenyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHFJJSVBVZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162876 | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Phenyldodecanoic acid | |
CAS RN |
14507-27-8 | |
| Record name | 12-Phenyllauric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14507-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

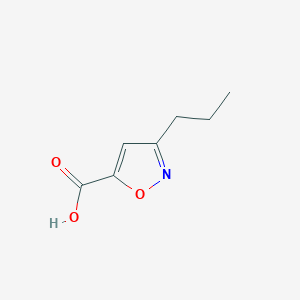
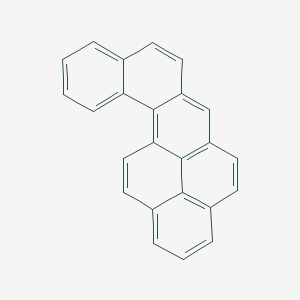
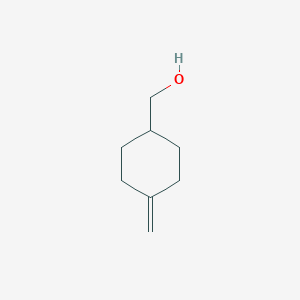
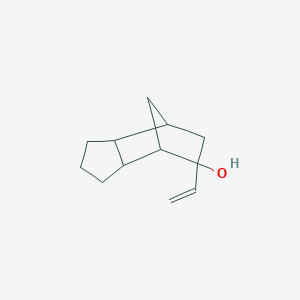
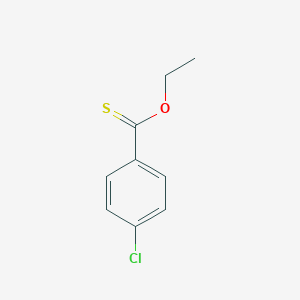
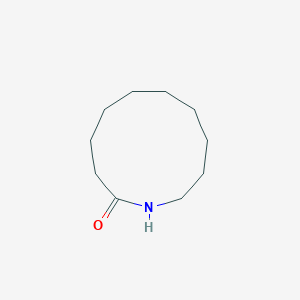
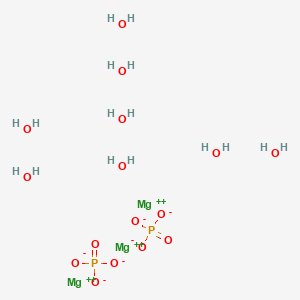
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
